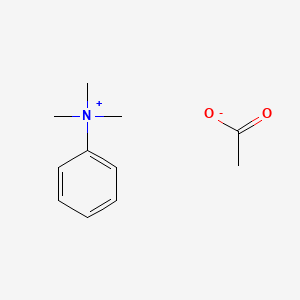

N,N,N-Trimethylanilinium acetate

Description

Historical Context and Evolution of Research on Quaternary Ammonium (B1175870) Salts

The study of quaternary ammonium salts (QAS) dates back to the 19th century, with the Menschutkin reaction in 1890 being a pivotal moment in their synthesis. wikipedia.orgscienceinfo.com This reaction involves the alkylation of tertiary amines with alkyl halides to form QAS. wikipedia.orgscienceinfo.com Initially, research focused on their synthesis and basic properties. However, the 20th century saw a significant expansion in the applications of QAS.

Their utility as disinfectants, surfactants, fabric softeners, and antistatic agents became widely recognized. wikipedia.org In industrial processes, they are employed as phase transfer catalysts, which accelerate reactions between reagents in immiscible solvent systems. wikipedia.org The evolution of research on QAS has also led to the development of more complex structures, including polymerizable QAS for creating materials with specific functionalities. taylorandfrancis.commdpi.com These polymers are explored for applications in water treatment, daily chemicals, and biomedical fields due to their antimicrobial properties and ability to be incorporated into various materials. taylorandfrancis.commdpi.com

Table 1: Key Milestones in Quaternary Ammonium Salt (QAS) Research

| Year/Period | Milestone | Significance |

| 1890 | Discovery of the Menschutkin reaction | Established a fundamental method for synthesizing QAS. wikipedia.orgscienceinfo.com |

| Early 20th Century | Recognition of antimicrobial properties | Led to widespread use as disinfectants and antiseptics. wikipedia.org |

| Mid-20th Century | Application as phase transfer catalysts | Enabled new synthetic routes in organic chemistry. wikipedia.org |

| Late 20th Century | Development of polymeric QAS | Opened avenues for functional materials with antimicrobial and other properties. taylorandfrancis.commdpi.com |

| Present | Focus on "greener" and specialized QAS | Research into biodegradable QAS and their use in ionic liquids and advanced materials. |

Significance of Anilinium Derivatives in Contemporary Chemical Research

Aniline (B41778) and its derivatives are fundamental building blocks in organic chemistry. researchgate.netsci-hub.se The amino group in aniline can be readily modified, leading to a vast array of derivatives with diverse applications. researchgate.netsci-hub.se Anilinium salts, formed by the protonation of the amino group, are particularly significant in modern research. researchgate.net

The anilinium cation plays a crucial role in directing the structure and properties of the resulting salts. researchgate.net These properties, including crystallinity, solubility, and optical characteristics, can be tuned by varying the counter-anion. researchgate.net This tunability makes anilinium derivatives valuable in the design of:

Ionic Liquids: Anilinium salts can be designed to have low melting points, making them potential ionic liquids for various applications. researchgate.net

Monomers for Polymerization: Anilinium derivatives containing polymerizable groups can be used to synthesize functional polymers, such as polyaniline, which is a conducting polymer with applications in electronics and sensors. researchgate.net

Catalysis: The acidic nature of the anilinium proton can be utilized in acid catalysis. Furthermore, anilinium-based phase transfer catalysts are also explored.

Supramolecular Chemistry: The ability of the anilinium group to form hydrogen bonds makes it a valuable component in the construction of complex supramolecular architectures. researchgate.net

The versatility of aniline and its derivatives ensures their continued importance in the development of new materials and chemical processes. researchgate.netsci-hub.se

Scope and Core Research Foci of N,N,N-Trimethylanilinium Acetate (B1210297) and Related Structures

While specific research on N,N,N-trimethylanilinium acetate is not extensively documented in publicly available literature, its core research foci can be inferred from studies on closely related compounds, such as other N,N,N-trimethylanilinium salts and various acetate-containing ionic liquids. The primary areas of interest for this compound and its analogues lie in their potential applications as catalysts, reagents in organic synthesis, and as components of functional materials.

One area of investigation is the use of N,N,N-trimethylanilinium salts as catalysts. For instance, N,N,N-trimethylanilinium tribromide has been shown to be an effective catalyst for the acetylation of alcohols with acetic anhydride (B1165640) under neutral conditions at room temperature. researchgate.net This suggests that the N,N,N-trimethylanilinium cation can act as a promoter in organic transformations.

The acetate anion also brings its own set of potential applications. Acetate-based ionic liquids are widely studied for their ability to dissolve cellulose (B213188) and for their use as environmentally benign solvents and catalysts. The combination of the N,N,N-trimethylanilinium cation with the acetate anion could therefore lead to a novel ionic liquid with unique solvating and catalytic properties.

Table 2: Potential Research Applications of this compound

| Research Area | Potential Application | Rationale based on Related Compounds |

| Catalysis | Catalyst for acetylation and other organic reactions. | The related N,N,N-trimethylanilinium tribromide catalyzes acetylation. researchgate.net |

| Organic Synthesis | Phase transfer catalyst or reagent. | Quaternary ammonium salts are known phase transfer catalysts. wikipedia.org |

| Ionic Liquids | "Green" solvent for various chemical processes, including biomass processing. | Acetate-based ionic liquids are effective solvents for cellulose. |

| Materials Science | Component in the synthesis of functional polymers or as an electrolyte. | Anilinium salts are used as monomers for conducting polymers. researchgate.net |

Further research into the synthesis, characterization, and application of this compound is necessary to fully elucidate its properties and potential contributions to these fields of chemical science.

Structure

3D Structure of Parent

Properties

CAS No. |

17310-97-3 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

trimethyl(phenyl)azanium;acetate |

InChI |

InChI=1S/C9H14N.C2H4O2/c1-10(2,3)9-7-5-4-6-8-9;1-2(3)4/h4-8H,1-3H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

DLSULYIQRAZOPW-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].C[N+](C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Quaternization Reactions for N,N,N-Trimethylanilinium Salt Synthesis

The foundational method for synthesizing the N,N,N-trimethylanilinium cation is the quaternization of its tertiary amine precursor, N,N-dimethylaniline. This process involves the addition of a methyl group to the nitrogen atom, creating a permanent positive charge.

Direct alkylation is the most common strategy for synthesizing N,N,N-trimethylanilinium salts. This reaction involves treating N,N-dimethylaniline with a suitable methylating agent. wikipedia.org The industrial production of N,N-dimethylaniline itself is achieved through the alkylation of aniline (B41778) with methanol. wikipedia.orgalfa-chemistry.com

The general reaction is as follows: C₆H₅N(CH₃)₂ + CH₃-X → [C₆H₅N(CH₃)₃]⁺X⁻

Commonly used methylating agents (CH₃-X) include methyl iodide, dimethyl sulfate, and methyl trifluoromethanesulfonate (B1224126). wikipedia.orgresearchgate.net The reaction is typically carried out by refluxing the N,N-dimethylaniline with the alkylating agent in a suitable solvent, such as ethanol (B145695). jcu.cz While the reaction is generally efficient, it can be complicated by competing side reactions. For instance, under certain conditions, a reverse Menschutkin reaction (demethylation) can occur, where a nucleophile attacks one of the methyl groups instead of the aromatic ring, which can affect the yield of the desired product. researchgate.net

To create more complex derivatives, functionalized anilinium precursors are often synthesized. A prominent example is 4-formyl-N,N,N-trimethylanilinium triflate. chemicalbook.comruixibiotech.com This compound serves as a bifunctional molecule, possessing both the reactive aldehyde group and the stable cationic anilinium moiety. ruixibiotech.com

Its synthesis follows the direct alkylation principle, starting with 4-formyl-N,N-dimethylaniline. This precursor is treated with a powerful methylating agent, typically methyl trifluoromethanesulfonate (methyl triflate), to yield the desired product. researchgate.net This specific precursor is highly valuable in the synthesis of radiolabeled compounds, such as 4-[¹⁸F]Fluorobenzaldehyde, for use in medical imaging techniques like Positron Emission Tomography (PET). researchgate.netnucmedcor.com It is also used to attach the trimethylanilinium group to other molecules, such as biopolymers. researchgate.net

Synthesis of Functionalized N,N,N-Trimethylanilinium Derivatives

The N,N,N-trimethylanilinium moiety can be incorporated into larger, more complex molecular structures to impart specific properties such as water solubility, cationic charge, and unique electrostatic characteristics.

N,N,N-trimethylanilinium groups are frequently attached to porphyrin rings to create water-soluble, cationic porphyrins. acs.orgacs.orgnih.gov These functionalized porphyrins are investigated for a variety of applications, including as molecular electrocatalysts for the reduction of carbon dioxide and oxygen. acs.orgfrontierspecialtychemicals.com

A notable example is iron tetra(o-N,N,N-trimethylanilinium)porphyrin, which has four cationic groups. acs.org Due to the substitution pattern on the porphyrin ligand, this molecule can exist as four distinct atropisomers, which are stereoisomers that can be isolated due to hindered rotation. Each atropisomer possesses a unique three-dimensional structure and electrostatic environment, which can influence its catalytic activity and physical properties. acs.org

| Atropisomer | Description |

| α,α,α,α | All four trimethylanilinium groups are on the same face of the porphyrin plane. |

| α,α,α,β | Three trimethylanilinium groups are on one face, and one is on the opposite face. |

| α,α,β,β | Two adjacent trimethylanilinium groups are on one face, and the other two are on the opposite face. |

| α,β,α,β | The trimethylanilinium groups are on alternating faces of the porphyrin plane. acs.org |

Table 1: Description of the four atropisomers of iron tetra(o-N,N,N-trimethylanilinium)porphyrin, highlighting the spatial arrangement of the cationic groups.

The N,N,N-trimethylanilinium group can be grafted onto biopolymers to modify their properties. Chitosan (B1678972), a polysaccharide derived from chitin, is a prime example. The resulting derivative, N,N,N-trimethyl chitosan (TMC), exhibits enhanced water solubility over a wide pH range, improved bioadhesion, and increased membrane permeability compared to the unmodified polymer. nih.govmdpi.com

Several synthetic strategies exist for preparing these modified biopolymers.

| Synthetic Approach | Description | Reactants |

| Direct Methylation | The primary amino groups on the chitosan backbone are directly methylated to form the quaternary ammonium (B1175870) group. mdpi.comresearchgate.net | Chitosan, Methyl Iodide, Sodium Hydroxide |

| Reductive Methylation | A two-step process involving reductive amination followed by methylation. nih.gov | Chitosan, Formaldehyde, Sodium Borohydride, Methyl Iodide |

| Benzyl (B1604629) Moiety Conjugation | A pre-formed anilinium precursor is attached to the chitosan backbone via a benzyl linker. researchgate.net | Chitosan, 4-formyl-N,N,N-trimethylanilinium iodide, Sodium Borohydride |

Table 2: Summary of key synthetic approaches for producing N,N,N-trimethylanilinium functionalized chitosan derivatives.

The permanent cationic charge and aromatic nature of the N,N,N-trimethylanilinium group make it a valuable component in the design of advanced conjugates and for directing supramolecular assembly. nih.gov Supramolecular assemblies are complex structures formed through non-covalent interactions like electrostatic forces and π-π stacking. nih.govrsc.org

In porphyrin systems, the cationic anilinium groups can influence how the molecules stack and arrange themselves in solution, guiding the formation of specific assemblies. acs.orgrsc.org These ordered structures can create unique environments, acting as "nanoscale reaction vessels" where the electrostatic field generated by the anilinium charges can affect chemical reactions occurring within the assembly. acs.orgnih.gov This principle of using charged groups to control assembly is also seen in other advanced structures, such as those formed by pillararenes or DNA-amphiphile conjugates. researchgate.netscielo.br The synthesis of derivatization reagents like N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS) further highlights the utility of the anilinium moiety in creating advanced chemical tools for analysis. researchgate.netprotocols.io

Reactivity Profiles and Mechanistic Investigations

General Reaction Pathways Involving the N,N,N-Trimethylanilinium Cation

The N,N,N-trimethylanilinium cation possesses a positively charged nitrogen atom, which significantly influences its reactivity. This positive charge deactivates the aromatic ring towards electrophilic substitution through a strong inductive effect. vaia.com Consequently, the cation does not readily undergo reactions that involve the delocalization of this positive charge into the benzene (B151609) ring. vaia.com

The primary reaction pathways involving the N,N,N-trimethylanilinium cation are centered around its function as a quaternary ammonium (B1175870) species. These include its use as a phase transfer catalyst and its participation in reactions where it can act as a leaving group or be involved in methylation processes. The stability of the cation makes it a suitable counterion in various chemical transformations.

Catalytic Roles of N,N,N-Trimethylanilinium-Based Systems

Systems incorporating the N,N,N-trimethylanilinium cation have demonstrated utility in a range of catalytic applications, from facilitating reactions between immiscible phases to participating in advanced metal-catalyzed and electrochemical processes.

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgalfachemic.com Quaternary ammonium salts, such as N,N,N-trimethylanilinium acetate (B1210297), are classic examples of phase transfer catalysts. alfachemic.comslideshare.net The mechanism involves the quaternary cation forming an ion pair with an anion from the aqueous phase. This ion pair, being more lipophilic, can then migrate into the organic phase to react with the organic substrate. wikipedia.orgprinceton.edu

The effectiveness of a quaternary ammonium salt as a phase transfer catalyst is influenced by the number of carbon atoms on its alkyl chains. acsgcipr.org A higher number of carbons generally increases the catalyst's solubility in the organic phase, enhancing its ability to transport the anionic reactant. acsgcipr.org

Table 1: Common Quaternary Ammonium Salts in Phase Transfer Catalysis

| Catalyst Name | Abbreviation |

| Benzyltriethylammonium chloride | TEBA |

| Tetrabutylammonium bromide | TBAB |

| Methyltricaprylammonium chloride | |

| Methyltributylammonium chloride |

This table presents examples of commonly used quaternary ammonium salts in phase transfer catalysis.

N,N,N-trimethylanilinium salts can serve as reagents in methylation reactions. For instance, 3-Bromo-N,N,N-trimethylanilinium iodide has been utilized for the methylation of phenols, carboxylic acids, and thiols. strath.ac.uk This reagent can act as an in situ source of methyl iodide. strath.ac.uk

In the context of arylation, while direct arylation using the N,N,N-trimethylanilinium cation as the aryl source is less common, related chemistries have been explored. For example, the copper-mediated Ullmann-type N-arylation of amines has been achieved using tetraarylantimony acetates as the arylating agents. nih.gov

The N,N,N-trimethylanilinium group can function as a leaving group in certain metal-catalyzed cross-coupling reactions. This is particularly relevant in Negishi and Suzuki-Miyaura reactions, which are powerful methods for forming carbon-carbon bonds.

In Negishi couplings , which involve the reaction of an organozinc compound with an organic halide or triflate catalyzed by a nickel or palladium complex, aryltrimethylammonium salts have been successfully employed. wikipedia.orgorganic-chemistry.org For example, aryltrimethylammonium iodides can undergo cross-coupling with arylzinc reagents in the presence of an amido pincer nickel complex as a catalyst. organic-chemistry.org

The Suzuki-Miyaura reaction typically couples organoboron compounds with organic halides or triflates using a palladium catalyst. nih.govrsc.org While direct participation of N,N,N-trimethylanilinium acetate is not extensively documented, the use of related quaternary ammonium salts as additives has been shown to influence the reaction. For instance, halide salts can mitigate the inhibitory effects of certain bases used in the reaction. nih.gov

Borylation reactions , which introduce a boryl group into an organic molecule, can be catalyzed by various transition metals. While specific examples involving this compound are not prominent in the literature, the development of N-boryl enamines from N-heteroarenes highlights the ongoing research in this area. nih.gov

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Typical Electrophile | Typical Nucleophile | Catalyst |

| Negishi Coupling | Organic Halide/Triflate | Organozinc | Palladium or Nickel Complex |

| Suzuki-Miyaura Coupling | Organic Halide/Triflate | Organoboron | Palladium Complex |

This table provides a general overview of the components in Negishi and Suzuki-Miyaura cross-coupling reactions.

Porphyrin complexes functionalized with N,N,N-trimethylanilinium groups have emerged as effective electrocatalysts for the reduction of small molecules like dioxygen (O₂) and carbon dioxide (CO₂). These reactions are crucial for developing alternative energy technologies. The positively charged anilinium moieties are believed to play a key role in stabilizing charged intermediates formed during the reduction process.

Iron porphyrins bearing four cationic ortho-N,N,N-trimethylanilinium groups have demonstrated high rates and low overpotentials for both the oxygen reduction reaction (ORR) and the carbon dioxide reduction reaction (CO₂RR). The strategic placement of these charges influences the catalytic activity.

N,N,N-trimethylanilinium tribromide has been shown to be an effective catalyst for the acetylation of alcohols. researchgate.net This reagent promotes the reaction of a wide range of primary, secondary, and tertiary alcohols with acetic anhydride (B1165640) at room temperature, leading to the formation of the corresponding alkyl acetates in good to excellent yields under neutral conditions. researchgate.net This catalytic activity is attributed to the in-situ generation of HBr. researchgate.net

The acetylation of hydroxyl groups is a fundamental protection strategy in organic synthesis. mdpi.com The use of N,N,N-trimethylanilinium tribromide offers a mild and efficient alternative to other methods that may require harsher conditions or less desirable reagents. researchgate.net

Table 3: Acetylation of Alcohols using N,N,N-Trimethylanilinium Tribromide

| Substrate | Product | Conditions |

| Primary Alcohol | Alkyl Acetate | Acetic anhydride, catalytic N,N,N-trimethylanilinium tribromide, room temperature |

| Secondary Alcohol | Alkyl Acetate | Acetic anhydride, catalytic N,N,N-trimethylanilinium tribromide, room temperature |

| Tertiary Alcohol | Alkyl Acetate | Acetic anhydride, catalytic N,N,N-trimethylanilinium tribromide, room temperature |

This table summarizes the application of N,N,N-trimethylanilinium tribromide in the acetylation of various alcohols.

This compound as a Reagent or Leaving Group

The N,N,N-trimethylanilinium group is a recognized leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly for the introduction of fluoride. nih.govnih.gov This is especially relevant in the synthesis of fluoroarenes. However, a significant competitive reaction is the demethylation of the trimethylanilinium salt, a process known as the reverse Menschutkin reaction. nih.gov This side reaction can diminish the yield of the desired fluorinated product.

The competition between nucleophilic substitution at the aromatic ring and SN2 attack on the methyl groups is influenced by the electronic properties of the aromatic ring. For instance, fluorination of trimethylanilinium salts derived from electron-rich arenes is more challenging, with demethylation often becoming the dominant pathway. nih.gov The choice of the counter-anion and solvent is also critical. Studies have shown that fluorinations of trimethylanilinium triflates can be complicated by competing SN2 reactions, especially in anhydrous dimethyl sulfoxide (B87167) (DMSO). nih.gov

| Precursor Salt | Reaction Type | Key Observation | Reference |

|---|---|---|---|

| N,N,N-Trimethylanilinium fluorides | Nucleophilic aromatic substitution (SNAr) | Competition between aromatic fluorination and demethylation (reverse Menschutkin reaction). | nih.gov |

| N,N,N-Trimethylanilinium triflates | Nucleophilic fluorination | Demethylation can be a facile competing reaction, especially in anhydrous DMSO. | nih.gov |

| N,N,N-Trimethylanilinium salts | Nucleophilic aromatic fluorination for radiolabeling | The trimethylammonium group (-NMe3+) is a suitable leaving group for fluorination of activated aromatic rings. | nih.gov |

A significant application of N,N,N-trimethylanilinium salts is in the field of radiochemistry, specifically as precursors for the synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET). nih.govnih.govnih.govnih.gov The introduction of the positron-emitting isotope 18F into aromatic molecules is a crucial step in the preparation of many PET imaging agents.

N,N,N-trimethylanilinium triflate precursors are commonly used for this purpose. The 18F-fluoride ion displaces the trimethylanilinium group from the aromatic ring. However, as with non-radioactive fluorination, a competing pathway is the nucleophilic attack of the [18F]fluoride on one of the methyl groups of the trimethylanilinium moiety, leading to the formation of [18F]fluoromethane. nih.gov This side reaction can lower the radiochemical yield of the desired 18F-labeled aromatic compound. The design of the precursor and the optimization of reaction conditions are therefore critical to maximize the yield of the target radiotracer. nih.govnih.govrsc.orgbohrium.com

| Precursor Type | Application | Challenge/Side Reaction | Reference |

|---|---|---|---|

| N,N,N-Trimethylanilinium triflate | Synthesis of 18F-labeled aromatic compounds | Formation of methyl [18F]fluoride via nucleophilic attack on the methyl groups. | nih.gov |

| General N,N,N-trimethylanilinium salts | Synthesis of radiotracers for PET | Demethylation competes with nucleophilic substitution. | nih.gov |

| Triflyl-pyridine derived ammonium precursors | One-step/late-stage radiofluorination of peptides | Designed for low-temperature radiolabeling to accommodate sensitive peptide substrates. | rsc.org |

Degradation Pathways and Stability in Diverse Reaction Environments

The stability of N,N,N-trimethylanilinium salts is a critical factor in their synthetic applications. Mechanistic studies have shown that these salts can undergo thermal degradation. The degradation can proceed through a closed-shell SN2-centered pathway, resulting in the formation of methyl iodide and the parent aniline (B41778) when iodide is the counter-ion. nih.gov This degradation highlights the dual reactivity of these salts, acting as both arylating and methylating agents under certain conditions.

The choice of solvent significantly impacts the stability of N,N,N-trimethylanilinium salts. Studies on various quaternary ammonium salts (QAS) have shown that they are generally most stable in polar protic solvents like methanol. nih.gov In contrast, polar aprotic solvents can facilitate degradation. For instance, kinetic studies of N,N,N-trimethylanilinium salt degradation in DMSO-d6 have provided insights into the parameters affecting their stability in solution. nih.govnih.gov The nature of the counter-ion also plays a crucial role in the degradation pathway and rate.

| Condition | Observation | Implication | Reference |

|---|---|---|---|

| Thermal degradation | Degrades to methyl iodide and the parent aniline via an SN2 pathway. | Can act as a source of methyl iodide for methylation reactions. | nih.govrsc.org |

| Solvent effects (general QAS) | Most stable in methanol; less stable in dimethyl carbonate. | Solvent choice is critical for synthesis and storage. | nih.gov |

| Degradation in DMSO-d6 | Kinetic analysis shows the influence of counter-ions on degradation rates. | Provides a mechanistic understanding of stability for cross-coupling applications. | nih.gov |

Stereochemical and Conformational Aspects of N,N,N-Trimethylanilinium Derivatives

Atropisomerism in Substituted Porphyrin Systems

The N,N,N-trimethylanilinium group, when incorporated into sterically hindered molecular frameworks, can give rise to interesting stereochemical phenomena. A prominent example is observed in tetra-aryl porphyrin systems, where the restricted rotation around the single bond connecting the porphyrin macrocycle to the meso-aryl rings leads to atropisomerism. researchgate.netnih.gov

Specifically, in 5,10,15,20-tetrakis(o-N,N,N-trimethylanilinium)porphyrin (o-TMA) and its metal complexes, the presence of the bulky ortho-trimethylanilinium substituents results in the existence of four distinct atropisomers. researchgate.netacs.org These isomers are designated based on the orientation of the anilinium groups relative to the plane of the porphyrin ring: αααα, αααβ, ααββ, and αβαβ. acs.org Each of these atropisomers possesses a unique symmetry and electrostatic environment. acs.orglookchem.com

The synthesis and characterization of these individual atropisomers have been a significant area of research. researchgate.netlookchem.com It has been demonstrated that the synthetic route can be controlled to preserve the atropisomeric purity of the resulting metalloporphyrins. researchgate.net This is crucial, as it has been discovered that some widely cited methods for preparing these compounds actually yield a mixture of atropisomers rather than a single isomer as previously assumed. researchgate.netnih.gov

The distinct spatial arrangement of the cationic trimethylanilinium groups in each atropisomer has profound effects on the molecule's properties and reactivity. researchgate.netacs.org These electrostatic effects are particularly relevant in the context of molecular recognition and catalysis, where iron complexes of tetra(o-N,N,N-trimethylanilinium)porphyrin have been utilized as electrocatalysts for reactions such as CO₂ and O₂ reduction. researchgate.netlookchem.comnih.gov The specific orientation of the charged groups can influence the binding of substrates and the stabilization of transition states. acs.org

Table 2: Atropisomers of Tetra(o-N,N,N-trimethylanilinium)porphyrin

| Atropisomer | Symmetry Point Group | Description of Substituent Orientation |

| αααα | C₄ᵥ | All four trimethylanilinium groups are on the same side of the porphyrin plane. acs.org |

| αααβ | Cₛ | Three trimethylanilinium groups are on one side and one is on the opposite side. acs.org |

| ααββ | C₂ₕ | Two adjacent trimethylanilinium groups are on one side and the other two are on the opposite side. acs.org |

| αβαβ | D₂d | The trimethylanilinium groups alternate on opposite sides of the porphyrin plane. acs.orglookchem.com |

Conformational Dynamics and Controlled Interconversion Mechanisms

The atropisomers of substituted porphyrins are not always static entities. Depending on the energy barrier to rotation around the aryl-porphyrin bond, interconversion between different atropisomers can occur. nih.govrsc.org The study of these conformational dynamics is essential for understanding and controlling the properties of these molecules.

The interconversion between atropisomers can be influenced by external stimuli such as temperature, solvent, and pH. acs.orgtcu.edu For example, heating a solution of a porphyrin with bulky substituents can lead to the convergence of an atropisomeric mixture to a single, thermodynamically more stable isomer. acs.org In some cases, the solid-state structure can also be converted from one atropisomer to another through thermal annealing. acs.org

The mechanism of interconversion involves the rotation of the meso-aryl groups. The rate of this rotation is dependent on the size and nature of the ortho-substituents. For the N,N,N-trimethylanilinium group, the significant steric bulk creates a substantial barrier to rotation, making the individual atropisomers relatively stable at room temperature. tamuc.edu

Computational studies, including molecular mechanics and semi-empirical simulations, have been employed to estimate the rotational barriers and the relative energies of different atropisomeric forms. rsc.org These theoretical approaches can provide valuable insights into the factors that govern conformational stability and can aid in the design of systems with specific, controllable atropisomeric behavior.

The ability to control the interconversion between atropisomers opens up possibilities for creating molecular switches and sensors. tamuc.edu For instance, the binding of a guest molecule could potentially induce a conformational change, leading to a detectable signal. The unique electrostatic environments of the different atropisomers of N,N,N-trimethylanilinium-substituted porphyrins make them particularly interesting candidates for such applications, as the binding of charged or polar species could be influenced by the specific arrangement of the cationic groups. acs.org

Furthermore, the conformation of the porphyrin macrocycle itself can be distorted from planarity due to steric hindrance between the peripheral substituents. researchgate.netunistra.fr These non-planar conformations, such as saddle and ruffle distortions, can also influence the electronic properties and reactivity of the porphyrin system. unistra.frnih.gov The interplay between atropisomerism and macrocyclic distortion adds another layer of complexity to the conformational landscape of these molecules.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of organic molecules, including N,N,N-Trimethylanilinium salts. A mechanistic analysis of the degradation of N,N,N-trimethylanilinium salts has been conducted using ¹H NMR kinetic analysis. chemrxiv.orgchemrxiv.org This study revealed that these salts can undergo thermal degradation to yield methyl iodide and the parent aniline (B41778), which is consistent with a closed-shell SN2-centered degradative pathway. chemrxiv.orgchemrxiv.org Such insights are crucial for understanding the dual reactivity of these salts, which can act as both arylating and methylating agents. chemrxiv.orgchemrxiv.org

The stability and reactivity of N,N,N-trimethylanilinium salts are influenced by the nature of the counterion and the substitution pattern on the aromatic ring. chemrxiv.orgchemrxiv.org NMR studies can effectively monitor the kinetics of reactions involving these salts, providing data on reaction rates and mechanisms. For instance, the degradation of a library of N,N,N-trimethylarylammonium salts has been followed by ¹H NMR kinetics, highlighting the influence of electronic and steric factors on their stability. chemrxiv.org

Furthermore, NMR spectroscopy is invaluable for the enantiodifferentiation of chiral quaternary ammonium (B1175870) salts. Chiral solvating agents, such as hexacoordinated phosphorus BINPHAT anion, can be used to induce large separations of the proton signals of the enantiomers in the NMR spectrum, even in polar solvents. researchgate.net This allows for the determination of enantiomeric excess and the study of stereoselective reactions.

The study of kinetic isotope effects (KIEs) using NMR spectroscopy provides profound insights into reaction mechanisms by revealing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. For reactions involving quaternary ammonium salts, deuterium (B1214612) isotope effects have been particularly informative.

In a study on the SN2 reaction of benzyldimethylphenylammonium (B12820111) ion with thiophenoxide ion, a secondary α-deuterium KIE (kH/kD) of 1.179 (1.086 per α-deuterium) was measured. cdnsciencepub.com This value is significantly larger than the typical upper limit of 1.04 per α-deuterium expected for many SN2 reactions, suggesting that the criterion of mechanism based on the magnitude of the secondary α-deuterium KIE may not be universally applicable, especially when a bulky leaving group like N,N-dimethylaniline is involved. cdnsciencepub.com

A mechanistic analysis of the degradation of N,N,N-trimethylanilinium salts also investigated deuterium isotope effects. chemrxiv.orgchemrxiv.org These studies help to elucidate the transition state structure and the nature of the chemical bonds being altered during the reaction. For instance, an intramolecular kinetic isotope effect was measured for the dehydrogenative arylation of aldehydes promoted by a quaternary ammonium salt, providing evidence for the reaction mechanism. rsc.org

| Reaction | Isotope | Kinetic Isotope Effect (kH/kD) | Reference |

| SN2 reaction of benzyldimethylphenylammonium ion with thiophenoxide ion | α-deuterium | 1.179 | cdnsciencepub.com |

| Quaternary ammonium salt-promoted intramolecular dehydrogenative arylation of aldehydes | deuterium | Measured | rsc.org |

| Degradation of N,N,N-trimethylanilinium salts | deuterium | Investigated | chemrxiv.orgchemrxiv.org |

X-ray Crystallography for Solid-State Structural Analysis and Atropisomeric Purity Assessment

In the context of atropisomerism, which arises from hindered rotation around a single bond, X-ray crystallography is crucial for confirming the absolute configuration of stereoisomers and assessing their purity. Atropisomers are prevalent in drug discovery and materials science, and their distinct spatial arrangements can lead to different biological activities or material properties. researchgate.net

For instance, the separation of atropisomeric conformers of certain biologically active molecules has been confirmed by X-ray crystallography. researchgate.net In the field of asymmetric catalysis, chiral quaternary ammonium salts are often used as phase-transfer catalysts. The development of novel N-C atropisomers has been supported by X-ray crystallographic analysis to determine their solid-state structures. qub.ac.uk Furthermore, the stereochemical properties of products from reactions involving chiral quaternary ammonium salts have been elucidated through X-ray analysis, which can reveal the stability of different configurations. mdpi.com

The crystal structures of enantiomerically pure quaternary ammonium salts have been examined by single-crystal X-ray diffraction, confirming their absolute configurations and providing insights into their packing in the crystal lattice. acs.org

| Compound/System | Analytical Goal | Key Finding from X-ray Crystallography | Reference |

| Atropisomeric conformers of Bcl-2 ligands | Identification of bioactive conformer | Confirmation of the structure of the separated atropisomeric conformers. | researchgate.net |

| Novel N-aryl quinolinium salts | Structural characterization of N-C atropisomers | Determination of the solid-state structure of a new class of axially chiral salts. | qub.ac.uk |

| Products of atroposelective N-alkylation | Stereochemical analysis | Confirmation of the (aR, S) configuration as more stable. | mdpi.com |

| Enantiomerically pure chiral quaternary ammonium salts | Absolute configuration determination | Confirmation of the absolute configuration of the stereocenter in the chiral salts. | acs.org |

Electroanalytical Techniques (e.g., Cyclic Voltammetry) in Catalytic and Redox Investigations

Cyclic voltammetry of aniline on various electrode surfaces reveals its electrochemical behavior, including its oxidation potential. researchgate.net The oxidation of aniline is an irreversible process that leads to the formation of polyaniline, a conducting polymer. researchgate.net The redox properties of such compounds can provide insights into their metabolic or pharmaceutical activity. aatbio.com

The study of substituted anilines by cyclic voltammetry has been used to develop methods for their determination in aqueous media. cdnsciencepub.com These studies often investigate the influence of parameters such as scan rate, pH, and concentration on the voltammetric signals. cdnsciencepub.com The redox potentials of anilines are important in various applications, including their use as reductants for environmental oxidants. qub.ac.uk

For quaternary ammonium salts, while the cation itself is generally not redox-active within typical potential windows, its presence as a supporting electrolyte or as part of a catalytic system can influence electrochemical processes. The electrochemical behavior of systems containing quaternary ammonium salts can provide information on reaction mechanisms, the number of electrons transferred, and the kinetics of the process. aatbio.com

| Analyte/System | Electrode | Medium | Key Observation from Cyclic Voltammetry | Reference |

| Aniline | Pt, C, etc. | Acidic and neutral aqueous solutions | Aniline deposition by cyclic voltammetry is advantageous for forming thicker and more conductive polyaniline films. | researchgate.net |

| 2-Methyl 4-nitroaniline | Platinum | Aqueous buffer/electrolyte solutions | A new voltammetric method was proposed for its determination, with optimization of scan rate and pH. | cdnsciencepub.com |

| Aniline | Not specified | IPA/buffer | The oxidation potential of aniline was measured to be +0.866 V vs NHE. | qub.ac.uk |

| Nickel(II) complexes with dithizone | Gold | Aqueous media | The complexation ability can be followed from the change in both peak heights and wave potentials. | aatbio.com |

Other Advanced Spectroscopic (e.g., FTIR, UV-Vis) and Analytical Techniques (e.g., HRMS) for Complex Characterization

A comprehensive characterization of N,N,N-Trimethylanilinium acetate (B1210297) and related compounds necessitates the use of a variety of other advanced spectroscopic and analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.comnih.gov For N,N,N-Trimethylanilinium acetate, FTIR would show characteristic peaks for the aromatic ring, the C-N bond, the methyl groups, and the acetate counterion. In studies of quaternary ammonium polymers, FTIR is used to verify the conversion of a tertiary amine to a quaternary ammonium salt. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aniline and its derivatives exhibit characteristic absorption bands in the UV region. researchgate.netresearchgate.net Aniline in ethanol (B145695) has a λmax at 230 nm, which shifts to 203 nm in dilute aqueous acid due to the formation of the anilinium cation, where the lone pair of the nitrogen is no longer in conjugation with the benzene (B151609) ring. wikipedia.org The UV-Vis spectrum of anilinium ions can be used to monitor their presence and concentration in solution. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the mass of the N,N,N-trimethylanilinium cation. HRMS is widely used for the screening and quantification of quaternary ammonium compounds (QACs) in various matrices, demonstrating its sensitivity and specificity.

| Technique | Information Obtained | Example Application for Related Compounds | Reference |

| FTIR Spectroscopy | Identification of functional groups | Verification of the quaternization of tertiary amines in polymers. | rsc.org |

| UV-Vis Spectroscopy | Electronic transitions | Observation of the shift in λmax upon protonation of aniline to form the anilinium ion. | wikipedia.org |

| HRMS | Exact mass and elemental composition | Identification and quantification of various quaternary ammonium compounds in environmental and food samples. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving N,N,N-Trimethylanilinium acetate (B1210297). These calculations can map out the potential energy surface of a reaction, identifying transition states and reaction intermediates. For instance, in reactions where the trimethylanilinium cation acts as a leaving group or a phase-transfer catalyst, DFT can be used to calculate the activation energies associated with these processes.

Researchers have employed these methods to study related compounds, providing a basis for understanding N,N,N-Trimethylanilinium acetate. For example, studies on the thermal decomposition of quaternary ammonium (B1175870) salts often utilize DFT to model the initial bond-breaking events and the subsequent formation of products. The calculations can predict whether the decomposition proceeds via an E2 elimination or an SN2 substitution pathway, depending on the nature of the counter-ion and the substituents on the ammonium group.

Table 1: Representative Calculated Parameters for Quaternary Ammonium Cations

This table presents hypothetical data based on typical values obtained from DFT calculations for similar structures, illustrating the types of parameters that can be determined.

| Parameter | Calculated Value | Method/Basis Set | Significance |

| C-N Bond Length (Å) | 1.50 - 1.55 | B3LYP/6-31G | Indicates the strength of the covalent bond between the nitrogen and carbon atoms. |

| N-C-C Bond Angle (°) | 110 - 114 | B3LYP/6-31G | Reflects the steric strain around the quaternary nitrogen center. |

| Mulliken Charge on N | -0.2 to -0.3 | B3LYP/6-31G | Provides insight into the charge distribution and reactivity of the nitrogen atom. |

| HOMO-LUMO Gap (eV) | 5.0 - 7.0 | B3LYP/6-31G | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound in different environments, particularly in solution. These simulations model the movement of atoms and molecules over time, providing insights into conformational preferences, solvation, and interactions with other species.

For this compound, MD simulations can reveal how the acetate counter-ion is positioned relative to the trimethylanilinium cation in solution. It can also show how solvent molecules arrange themselves around the ionic pair, forming a solvation shell. The conformational flexibility of the molecule, such as the rotation of the methyl groups and the phenyl ring, can be analyzed to understand its dynamic structure.

The behavior of the ion pair in different solvents, from polar protic to nonpolar aprotic, can be simulated to predict its solubility and aggregation tendencies. This is particularly relevant for its application in phase-transfer catalysis, where the transport of the cation across phase boundaries is a critical step.

Prediction and Analysis of Electrostatic Effects on Reactivity and Substrate Binding

The electrostatic properties of this compound are fundamental to its chemical behavior. Computational methods allow for the calculation and visualization of the molecule's electrostatic potential surface. This surface maps the electrostatic potential onto the electron density, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the case of the N,N,N-Trimethylanilinium cation, the positive charge is formally located on the nitrogen atom, but it is delocalized over the entire molecule, particularly the methyl groups. The electrostatic potential surface would show a large positive potential around the ammonium head group. The acetate anion, conversely, would exhibit a negative potential localized on the oxygen atoms of the carboxylate group.

These electrostatic features govern how this compound interacts with other molecules. For example, in a reaction mixture, the trimethylanilinium cation can stabilize anionic transition states or intermediates through electrostatic interactions. In the context of substrate binding, if this molecule were to act as a receptor, its electrostatic surface would dictate the binding affinity and orientation of charged or polar substrates.

Modeling of Atropisomer Interconversion Pathways and Energy Barriers

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. While this compound itself is not typically considered to exhibit stable atropisomers due to the relatively free rotation around the C-N bond, computational methods can be used to model the energy barriers associated with this rotation.

By performing a series of constrained geometry optimizations, where the dihedral angle of the C-N bond is systematically varied, an energy profile for the rotation can be constructed. The highest point on this profile corresponds to the transition state for interconversion, and its energy relative to the ground state is the rotational energy barrier.

For this compound, this barrier is expected to be relatively low, allowing for rapid interconversion at room temperature. However, the presence of bulky substituents on the phenyl ring could significantly increase this barrier, potentially leading to the existence of separable atropisomers. Computational modeling can predict the effect of such substitutions on the rotational barrier, providing valuable guidance for the design of new chiral molecules based on the anilinium scaffold.

Applications in Advanced Chemical Systems and Materials Science

Design and Optimization of Molecular Electrocatalysts and Photoactive Complexes

The N,N,N-Trimethylanilinium moiety has been identified as a critical component in the architecture of advanced molecular electrocatalysts, particularly for crucial energy-related transformations such as the oxygen reduction reaction (ORR) and the carbon dioxide reduction reaction (CO2RR).

The development of efficient and robust catalysts for the oxygen reduction reaction is paramount for next-generation energy technologies. In this context, an iron porphyrin complex functionalized with four cationic o-N,N,N-trimethylanilinium groups has demonstrated remarkable catalytic activity for the ORR. nih.gov The presence of these positively charged groups creates a specific electrostatic environment around the catalytic iron center, which is believed to stabilize charged intermediates formed during the multi-step reduction of oxygen. nih.gov

The spatial orientation of these trimethylanilinium groups, giving rise to different atropisomers (αβαβ, ααββ, αααβ, and αααα), has a significant impact on the catalytic performance. nih.gov Research has shown that while all four atropisomers catalyze the ORR with fast rates and low overpotentials, their maximum turnover frequencies (TOFmax) can vary by a factor of 60. nih.gov Notably, the αβαβ isomer exhibits the highest turnover frequency, albeit at the highest overpotential among the isomers. nih.gov This highlights a complex relationship between the catalyst's electrostatic environment, its thermodynamic properties, and its kinetic activity. The high charge density provided by the trimethylanilinium groups is a key factor in achieving efficient catalysis. nih.gov

Table 1: Oxygen Reduction Reaction (ORR) Catalysis by Atropisomers of Iron(III) tetra(N,N,N-trimethylanilinium)porphyrin nih.gov

| Atropisomer | Maximum Turnover Frequency (TOFmax) | Overpotential (ηeff) |

| αβαβ | Fastest | Highest |

| ααββ | Intermediate | Intermediate |

| αααβ | Intermediate | Intermediate |

| αααα | Slowest | Lowest |

This table illustrates the performance variation among the different atropisomers for ORR catalysis.

The same iron porphyrin complex bearing four o-N,N,N-trimethylanilinium groups has also been successfully employed as a molecular electrocatalyst for the carbon dioxide reduction reaction (CO2RR). nih.gov The strategically positioned cationic charges are hypothesized to stabilize the key Fe(I)(CO₂•⁻) intermediate, thereby facilitating the reduction process at lower overpotentials. osti.gov

Similar to the ORR, the catalytic efficiency for CO2RR is dependent on the specific atropisomer of the iron porphyrin complex. For the CO2RR, the αααα isomer was found to be the fastest catalyst, and it also operated at the highest overpotential. nih.gov The turnover frequencies among the different atropisomers varied by a factor of five, indicating that the orientation of the charged N,N,N-trimethylanilinium groups plays a crucial, albeit complex, role in the catalytic cycle. nih.gov These findings underscore the importance of precise structural control in the design of molecular catalysts for CO2 reduction, with the high charge density of the trimethylanilinium substituents being a critical design element for enhancing catalytic rates. nih.gov

Table 2: Carbon Dioxide Reduction Reaction (CO2RR) Catalysis by Atropisomers of Iron(III) tetra(N,N,N-trimethylanilinium)porphyrin nih.gov

| Atropisomer | Maximum Turnover Frequency (TOFmax) | Overpotential (ηeff) |

| αααα | Fastest | Highest |

| αααβ | Intermediate | Intermediate |

| ααββ | Intermediate | Intermediate |

| αβαβ | Slowest | Lowest |

This table showcases the catalytic performance of the different atropisomers for CO2RR.

In the realm of photoredox chemistry, electron donor-acceptor (EDA) complexes have emerged as powerful tools for initiating chemical transformations using visible light. nih.gov These complexes form through the association of an electron-rich donor molecule and an electron-deficient acceptor molecule. Upon photoexcitation, an electron is transferred from the donor to the acceptor, generating reactive radical ions that can engage in a variety of chemical reactions. nih.gov

While specific studies detailing the use of N,N,N-Trimethylanilinium acetate (B1210297) as a primary component in an EDA complex for photoredox catalysis are not prevalent, the electronic nature of the anilinium moiety suggests its potential role as an electron donor. The N,N,N-trimethylanilinium cation, with its electron-rich aromatic ring, could form EDA complexes with suitable electron acceptors. The formation of such a complex would be influenced by the solvent and the specific acceptor used. The acetate anion, in this context, would act as the counterion. The photoinduced electron transfer within such a hypothetical EDA complex could generate a trimethylanilinium radical cation, a species that could potentially participate in various photoredox catalytic cycles. nih.gov

Supramolecular Chemistry and Host-Guest Recognition Phenomena

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, have been applied to create complex and functional chemical systems. nih.gov Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule within the cavity or to the surface of a larger "host" molecule. nih.gov

The N,N,N-trimethylanilinium cation has been explored as a guest species in various host-guest systems. Its positive charge and the presence of the aromatic ring and methyl groups allow for a range of non-covalent interactions, including cation-π, ion-dipole, and van der Waals forces, which are crucial for binding to host molecules. researchgate.net For instance, macrocyclic hosts like calixarenes and cucurbiturils, which possess hydrophobic cavities and polar portals, are well-suited to bind cationic guests such as the N,N,N-trimethylanilinium ion. nih.govresearchgate.net The binding affinity in these systems is influenced by factors such as the size and shape complementarity between the host and guest, as well as the solvent environment. The acetate anion would be present as the counterion in solution but may or may not be directly involved in the host-guest complex itself.

Development of Functional Polymeric and Biopolymeric Materials

The incorporation of specific functional groups into polymers is a powerful strategy for creating materials with tailored properties and applications. The N,N,N-trimethylanilinium moiety has been considered for inclusion in polymeric structures to impart catalytic activity and other functionalities.

The development of polymer-supported catalysts is an active area of research, aiming to combine the advantages of homogeneous and heterogeneous catalysis. By immobilizing a catalytic species onto a polymer backbone, the catalyst can be easily separated from the reaction mixture and potentially recycled, which is economically and environmentally beneficial.

While direct polymerization of N,N,N-Trimethylanilinium acetate is not a common approach, the incorporation of the N,N,N-trimethylanilinium functionality into a polymer chain can be achieved through the polymerization of a suitable monomer bearing this group or by post-polymerization modification. Such functional polymers could find use in various catalytic applications. For example, polymers containing quaternary ammonium (B1175870) groups, such as the trimethylanilinium moiety, can act as phase-transfer catalysts. In this role, the polymer facilitates the transfer of a reactant (often an anion) from an aqueous phase to an organic phase where the reaction occurs.

Furthermore, a related compound, 4,N,N-Trimethylaniline, is known to be used as a catalyst for peroxide polymerization, highlighting the catalytic potential of this class of compounds in polymer synthesis. This suggests that polymers functionalized with the N,N,N-trimethylanilinium group could also exhibit interesting catalytic properties, potentially in polymerization reactions or other organic transformations. The acetate counterion in this compound could also influence the catalytic activity and the properties of the resulting polymer.

Bioconjugates for Targeted Delivery Systems (e.g., Gene Carriers)

The N,N,N-trimethylanilinium cation, the core component of this compound, possesses structural features that are of significant interest in the design of non-viral gene carriers. Gene therapy relies on the effective delivery of nucleic acids like DNA and RNA into target cells, a process hindered by the nucleic acids' negative charge and susceptibility to degradation by enzymes. nih.gov Cationic molecules are widely explored as vectors to overcome these barriers. nih.govnih.gov

The principle behind their use lies in the electrostatic interaction between the positively charged carrier and the negatively charged phosphate (B84403) backbone of nucleic acids. This interaction leads to the condensation of the genetic material into compact, nanoparticle-sized structures, often referred to as polyplexes or lipoplexes. nih.gov This complexation offers two primary advantages:

Protection: The carrier shields the nucleic acid from enzymatic degradation by nucleases in the bloodstream and extracellular matrix. nih.gov

The N,N,N-trimethylanilinium moiety can be incorporated into larger, more complex molecules, such as cationic lipids or polymers, to form these delivery systems. In such a construct, the trimethylanilinium group would serve as the cationic head. The design of these carrier molecules is a balance of different structural elements to optimize transfection efficacy. nih.gov

For instance, a hypothetical gene carrier could feature the N,N,N-trimethylanilinium group as the hydrophilic, DNA-binding domain, while being attached to a lipophilic tail (e.g., a long alkyl chain). This amphiphilic structure would allow for the formation of micelles or liposomes that can encapsulate and deliver genetic cargo. The aromatic nature of the anilinium ring could also contribute to the stability of the resulting complexes through pi-stacking interactions.

The table below outlines the key components of such a hypothetical gene carrier system and their respective functions, illustrating the potential role of the N,N,N-trimethylanilinium moiety.

| Component of Carrier System | Potential Function | Rationale for N,N,N-Trimethylanilinium Moiety |

| Cationic Head Group | Binds to negatively charged nucleic acids; interacts with cell membranes. | The quaternary ammonium of the trimethylanilinium group provides a permanent positive charge necessary for strong electrostatic interaction with DNA/RNA. |

| Linker | Connects the cationic head to the hydrophobic domain; can influence flexibility and stability. | A linker could be attached to the aniline (B41778) ring, allowing for chemical diversity in the overall structure. |

| Hydrophobic Domain | Facilitates self-assembly into nanoparticles (liposomes/micelles) and interaction with the lipid bilayer of cell membranes. | This part of the molecule would be a separate component attached to the N,N,N-trimethylanilinium core. |

Applications in Medicinal and Radiopharmaceutical Chemistry Research

The aniline scaffold, a central feature of this compound, is a privileged structure in medicinal chemistry and a key precursor in the synthesis of radiopharmaceuticals. nih.gov Aniline and its derivatives are building blocks for a vast array of therapeutic agents due to their versatile chemical reactivity and ability to interact with biological targets. nih.govhokudai.ac.jp

In medicinal chemistry, the introduction of an aniline or anilide group can be a critical step in developing compounds with desired pharmacological properties. Anthranilic acid derivatives, which are closely related to the aniline structure, are used to create drugs for a wide range of diseases, including metabolic and viral disorders. nih.gov The N,N,N-trimethylanilinium structure itself could be explored as a pharmacophore, where the specific arrangement of the aromatic ring and the cationic nitrogen group could lead to interactions with specific biological targets like enzymes or receptors.

In the field of radiopharmaceutical chemistry, which focuses on developing radioactive tracers for diagnostic imaging (like PET and SPECT) and targeted radiotherapy, the aniline structure is of particular importance. iaea.orgnih.gov Many radiotracers are complex molecules that require multi-step syntheses, and aniline derivatives often serve as essential precursors. nih.gov For example, the synthesis of radiolabeled compounds for imaging often involves the incorporation of a radioisotope, such as Fluorine-18 ([¹⁸F]) or Iodine-123 ([¹²³I]), onto an aromatic ring. nih.govrsc.org

The N,N,N-trimethylanilinium structure could serve as a precursor for such radiolabeling reactions. The general process is outlined below:

| Step | Description | Relevance to N,N,N-Trimethylanilinium |

| 1. Precursor Synthesis | A non-radioactive precursor molecule is synthesized that is designed to readily accept a radioisotope in the final step. nih.gov | An aniline derivative could be synthesized and modified to become a precursor for radiolabeling. |

| 2. Radiolabeling | The precursor is reacted with a radionuclide (e.g., [¹⁸F]fluoride) under specific conditions to attach the isotope to the molecule. nih.gov | The aniline ring is a common target for radiofluorination or radioiodination reactions. |

| 3. Purification | The final radiolabeled compound is purified to remove any unreacted precursor and byproducts. | This ensures the final radiopharmaceutical is safe and effective for imaging. |

| 4. Quality Control | The final product is tested for radiochemical purity, specific activity, and stability. nih.gov | Essential for clinical use. |

The development of new radiopharmaceuticals is a major driving force in advancing molecular imaging techniques, allowing for better diagnosis and understanding of diseases. iaea.org The use of aniline-based precursors is a key strategy in the synthesis of novel radiotracers for PET and SPECT imaging. nih.govrsc.org

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Transformations and Selectivities

The catalytic potential of N,N,N-trimethylanilinium salts is an area ripe for further exploration, particularly concerning the acetate (B1210297) variant. Research has shown that related compounds, such as N,N,N-trimethylanilinium tribromide, can effectively catalyze the acetylation of alcohols. researchgate.net This suggests that N,N,N-Trimethylanilinium acetate could serve as both a catalyst and a reagent in acetylation and other acyl-transfer reactions.

Future research could focus on:

Expanding Catalytic Scope: Investigating the efficacy of this compound as a catalyst for a broader range of organic transformations beyond simple acetylation. This could include C-C and C-heteroatom bond-forming reactions, where onium salts have shown promise.

Tuning Selectivity: A key area of investigation for N,N,N-trimethylanilinium salts is the competition between arylation and methylation pathways. chemrxiv.org The nature of the counter-ion can influence this selectivity. Future studies could systematically explore how the acetate anion affects the chemoselectivity of reactions, potentially favoring one pathway over the other under specific conditions.

Asymmetric Catalysis: Developing chiral variants of this compound for use in asymmetric synthesis. The anilinium scaffold can be modified with chiral auxiliaries, and the acetate counter-ion could play a role in the stereochemical outcome of the catalyzed reactions.

| Potential Catalytic Application | Reaction Type | Key Research Question |

| Acetylation | Acyl Transfer | Can the acetate salt act as an efficient, recyclable catalyst and acetyl source? |

| Cross-Coupling | C-C Bond Formation | How does the acetate counter-ion influence catalyst stability and turnover in Suzuki or Heck-type reactions? chemrxiv.org |

| Methylation | C-Heteroatom Bond Formation | What conditions favor selective O- or N-methylation of substrates using the trimethylanilinium moiety? chemrxiv.org |

Advanced Material Integration and Performance Optimization

The incorporation of this compound into advanced materials is a promising frontier. Quaternary ammonium (B1175870) salts are already utilized in polymer design and as components of ionic liquids. chemrxiv.orgresearchgate.net The specific properties of the acetate salt could be harnessed for creating novel materials with tailored functionalities.

Emerging trends in this area include:

Polymer Modification: Using this compound as a monomer or modifying agent in polymerization processes. mdpi.comresearchgate.net Its ionic nature could be used to create ion-containing polymers for applications such as polyelectrolytes, membranes, or antistatic coatings. Research could explore its copolymerization with monomers like vinyl acetate to enhance the properties of resulting polymers. researchgate.net

Ionic Liquids: Investigating the potential of this compound as a component of protic or aprotic ionic liquids. researchgate.netresearchgate.net Anilinium-based ionic liquids are being explored for applications such as electropolymerization and as green reaction media. researchgate.net The physical properties (e.g., melting point, viscosity, conductivity) of ionic liquids containing this salt would need to be thoroughly characterized.

Composite Materials: Exploring the use of this compound as a dispersant or modifier for creating polymer composites. For instance, its interaction with fillers like expanded graphite (B72142) could be studied to optimize the performance of phase change materials, similar to how sodium acetate trihydrate's properties are enhanced. researchgate.net

| Material Application | Function of this compound | Potential Performance Enhancement |

| Polymers | Monomer / Additive | Improved thermal stability, conductivity, or solubility. researchgate.net |

| Ionic Liquids | Cation Source | Creation of task-specific ionic liquids for green chemistry applications. researchgate.net |

| Composites | Dispersant / Modifier | Enhanced thermal energy storage and release properties. researchgate.net |

Deeper Mechanistic Understanding through Multiscale Modeling and In Situ Techniques

A thorough understanding of the reaction mechanisms and degradation pathways of N,N,N-trimethylanilinium salts is crucial for their effective application. chemrxiv.org While kinetic studies have shed light on the degradation of some anilinium salts, a deeper, more predictive understanding is needed. chemrxiv.org

Future research should leverage advanced analytical and computational tools:

Multiscale Modeling: Employing computational chemistry, from quantum mechanics (QM) to molecular mechanics (MM) and molecular dynamics (MD) simulations, to model the behavior of this compound. rsc.org Such models could predict its reactivity, stability, and interactions with solvents and other reactants at a molecular level. nih.govresearchgate.net This can provide insights into the transition states of catalyzed reactions and the factors governing selectivity. rsc.org

In Situ Spectroscopic Analysis: Utilizing in situ techniques like NMR, FTIR, and mass spectrometry to monitor reactions involving this compound in real-time. nih.govnih.gov This would allow for the direct observation of reactive intermediates and a better understanding of the kinetic profiles of the reactions. researchgate.net These techniques can help elucidate complex reaction networks and validate computational models.

Degradation Pathway Analysis: A mechanistic analysis of N,N,N-trimethylanilinium salts with halide counter-ions has shown thermal degradation consistent with an SN2 pathway. chemrxiv.org Investigating the degradation of the acetate salt under various conditions (thermal, photochemical) is essential to define its operational window and potential environmental fate.

Development of Sustainable Synthesis Routes and Environmentally Benign Applications

In line with the principles of green chemistry, future research must focus on developing sustainable methods for synthesizing and utilizing this compound. sphinxsai.comijtsrd.com

Key directions for sustainable chemistry include:

Eco-Friendly Synthesis: Developing synthetic routes that avoid hazardous reagents and solvents. For example, exploring the direct acetylation of aniline (B41778) using acetic acid under catalytic conditions, which offers high atom economy. ijtsrd.com Another approach could involve metal-free, continuous-flow processes that improve yield and safety while minimizing waste. chemrxiv.orgchemrxiv.org

Recyclable Catalysis: Designing catalytic systems where this compound can be easily recovered and reused. This is a significant advantage of ionic liquid-based catalysts. indexcopernicus.com Immobilizing the salt on a solid support is another strategy to facilitate its recycling.

Benign Applications: Exploring applications that contribute to environmental sustainability. This could include using it as a catalyst in biomass conversion or in the synthesis of biodegradable polymers. The use of ammonia (B1221849) as a nitrogen source in aniline synthesis is an example of an environmentally friendly approach in the broader context of aniline chemistry. nih.gov The potential environmental impacts of anilinium derivatives themselves must also be considered to ensure a truly green application. mdpi.com

| Sustainability Aspect | Research Goal | Example Approach |

| Synthesis | High Atom Economy, Low Waste | One-pot synthesis using acetic acid instead of acetic anhydride (B1165640). sphinxsai.comijtsrd.com |

| Catalysis | Catalyst Reusability | Development of biphasic systems or immobilization on solid supports. indexcopernicus.com |

| Application | Environmental Benefit | Use as a catalyst for converting renewable feedstocks into valuable chemicals. |

Q & A

Q. What are the standard synthetic routes for preparing N,N,N-Trimethylanilinium acetate, and how can product purity be optimized?

this compound is synthesized via exhaustive alkylation of aniline with methyl iodide, forming N,N,N-Trimethylanilinium iodide. Subsequent anion exchange with sodium carbonate or silver acetate yields the acetate salt. Key optimization steps include controlling reaction temperature (110–120°C) and using excess methyl iodide to ensure complete quaternization. Purification via recrystallization or ion-exchange chromatography is critical to minimize residual iodide contamination, which can interfere with downstream applications like radiopharmaceutical synthesis .

Q. What characterization techniques are essential for verifying the structural integrity of N,N,N-Trimethylanilinium salts?

Structural validation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm methyl group integration and absence of unreacted aniline.

- X-ray crystallography to resolve cation-anion interactions and supramolecular packing, as demonstrated for related triflate salts .

- Elemental analysis to verify stoichiometry, particularly for counterion ratios (e.g., acetate vs. residual iodide).

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How do solvent polarity and counterion selection influence the stability and reactivity of N,N,N-Trimethylanilinium salts in methylation reactions?

Degradation kinetics studies reveal that polar aprotic solvents (e.g., DMSO, NMP) accelerate salt decomposition via nucleophilic attack by the counterion. For example, iodide ions promote SN2-mediated degradation to methyl iodide and aniline, while acetate ions show slower degradation due to weaker nucleophilicity. Computational modeling (DFT) and conductivity measurements further indicate that solvent dielectric constants modulate ion-pair dissociation, directly impacting methylating efficiency .

Q. What mechanistic evidence supports the role of in situ-generated methyl iodide in N,N,N-Trimethylanilinium-mediated methylation reactions?

Isotopic labeling (e.g., ¹⁸O-tracing) and ¹H NMR kinetic studies confirm that methyl iodide, formed via salt degradation, is the active methylating species. For instance, methylation of phenols in DMSO proceeds via nucleophilic substitution at methyl iodide rather than direct transfer from the anilinium cation. This is corroborated by the absence of methylation in reactions spiked with methyl iodide scavengers (e.g., AgNO₃) .

Q. How can N,N,N-Trimethylanilinium derivatives be tailored for second-order nonlinear optical (NLO) applications?

Structural modifications, such as introducing π-conjugated substituents (e.g., triple bonds or electron-withdrawing groups), enhance hyperpolarizability (β). For example, 4-[2-(4-dimethylaminophenyl)ethenyl]-N,N,N-trimethylanilinium iodide exhibits a β value 7.9× higher than p-nitroaniline (pNA) due to charge-transfer resonance stabilization. UV-Vis spectroscopy and hyper-Rayleigh scattering (HRS) are critical for quantifying NLO performance .

Q. What methodologies enable the use of N,N,N-Trimethylanilinium triflate in fluorine-18 radiopharmaceutical synthesis?

4-Formyl-N,N,N-Trimethylanilinium triflate serves as a precursor for ¹⁸F-radiolabeling via nucleophilic aromatic substitution. Optimal conditions involve reacting the precursor with [¹⁸F]fluoride in DMSO at 110°C for 15 minutes, followed by purification using C18 SPE cartridges. Radiochemical yields (40–60%) and purity (>95%) are validated via radio-TLC and HPLC .

Key Recommendations for Experimental Design

- Stability Testing : Conduct TGA and isothermal NMR studies to map degradation thresholds for solvent-counterion pairs.

- Counterion Screening : Prioritize triflate or tetrafluoroborate salts for long-term storage; use iodide salts for high-yield methylation.

- NLO Material Synthesis : Incorporate steric hindrance (e.g., bulky substituents) to minimize aggregation-induced quenching of NLO activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.